(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H26N4O2 and its molecular weight is 402.498. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
TB Treatment: Macozinone Development
Macozinone, a compound with a structure featuring piperazine and methoxyphenyl groups similar to our compound of interest, has been explored for the treatment of tuberculosis (TB). It targets the decaprenylphosphoryl ribose oxidase (DprE1), crucial for the cell wall synthesis in Mycobacterium tuberculosis. The promising results from pilot clinical studies suggest its potential to improve TB drug regimens (Makarov & Mikušová, 2020).
COX-2 Inhibition for Anti-inflammatory Applications
Compounds within the pyridazinone class, sharing structural similarities with the compound , have been reported to act as potent and selective COX-2 inhibitors. These inhibitors, like ABT-963, offer potential in treating pain and inflammation associated with arthritis, showcasing improved selectivity and gastric safety in animal models (Asif, 2016).
Antipsychotic and Antidepressant Applications
Arylpiperazine derivatives, a category that includes the core structure of our compound, have seen use in clinical applications for treating depression, psychosis, or anxiety. These compounds undergo metabolism to form metabolites that interact with various neurotransmitter receptors, highlighting their role in the pharmacological actions of antipsychotic and antidepressant drugs (Caccia, 2007).
Anti-tuberculosis Activity
Piperazine, a core structural feature of the compound , has been extensively investigated for its anti-mycobacterial properties, particularly against Mycobacterium tuberculosis. Numerous molecules incorporating piperazine have shown potency against both drug-sensitive and drug-resistant strains of TB, demonstrating the importance of this heterocycle in developing new anti-TB agents (Girase et al., 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity . This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound with the best AChE activity was found to show competitive inhibition .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway, which is involved in cognitive functions . By increasing acetylcholine levels, the compound can potentially alleviate symptoms associated with acetylcholine deficiency, such as those seen in Alzheimer’s disease .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels, which can enhance cognitive functions . This could potentially be beneficial in conditions characterized by acetylcholine deficiency, such as Alzheimer’s disease .
properties
IUPAC Name |
[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-17-8-9-19(16-18(17)2)21-10-11-23(26-25-21)27-12-14-28(15-13-27)24(29)20-6-4-5-7-22(20)30-3/h4-11,16H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIKNSZACYGLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(2-methoxyphenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.